N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide is a compound that features a bipyridine moiety linked to a trifluoromethyl-substituted benzamide. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Amide bond formation: The final step involves the coupling of the bipyridine moiety with the trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under certain conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, affecting various biological processes.
Pathways: The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also feature a trifluoromethyl group and have been studied for their antibacterial activity.
Trifluoromethyl ketones: Known for their use in medicinal chemistry as synthetic intermediates.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide is unique due to the combination of the bipyridine moiety and the trifluoromethyl-substituted benzamide, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNGRQNYPOPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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